molecular formula C11H10N4O2 B159983 N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine CAS No. 129661-55-8

N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine

Cat. No. B159983
CAS RN: 129661-55-8
M. Wt: 230.22 g/mol
InChI Key: RQBDVCWIRHAMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, also known as MNBA, is a chemical compound that has been widely studied for its potential use in scientific research. MNBA is a nitroimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.

Mechanism of Action

The mechanism of action of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is not fully understood, but it is believed to involve the activation of nitroreductase enzymes in cancer cells. This activation leads to the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Biochemical and Physiological Effects:
N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of DNA synthesis. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine for lab experiments is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine also has some limitations, including its potential toxicity towards normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine, including the development of new cancer therapies based on its selective cytotoxicity, the investigation of its potential use in the treatment of other diseases, and the development of new synthesis methods to improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine and its potential toxicity towards normal cells.

Synthesis Methods

The synthesis of N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can be achieved through a variety of methods, including the reaction of 1-methyl-5-nitroimidazole with benzaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 1-methyl-5-nitroimidazole with various substituted benzaldehydes, as well as the use of different solvents and reaction conditions.

Scientific Research Applications

N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been widely studied for its potential use in scientific research, particularly in the field of cancer treatment. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for the development of new cancer therapies. N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has also been studied for its potential use in the treatment of other diseases, such as tuberculosis and malaria.

properties

CAS RN

129661-55-8

Product Name

N-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

1-(1-methyl-5-nitroimidazol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C11H10N4O2/c1-14-10(13-8-11(14)15(16)17)7-12-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RQBDVCWIRHAMMD-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C=NC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NC2=CC=CC=C2)[N+](=O)[O-]

synonyms

1-(1-methyl-5-nitro-imidazol-2-yl)-N-phenyl-methanimine

Origin of Product

United States

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